molecular formula C19H18N8O2 B2605758 N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide CAS No. 2380187-46-0

N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B2605758
CAS No.: 2380187-46-0
M. Wt: 390.407
InChI Key: BGEFRUPADMAWIA-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often include nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is performed under microwave conditions, which significantly reduces the reaction time and improves yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. The use of microwave irradiation and eco-friendly reagents would be advantageous in an industrial setting, as it minimizes the use of hazardous chemicals and reduces energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as JAK1, JAK2, or PHD-1, thereby modulating various biological processes . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide is unique due to its complex structure, which combines multiple heterocyclic rings

Properties

IUPAC Name

N,5-dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c1-12-8-15(24-29-12)19(28)25(2)14-10-26(11-14)17-6-5-16-21-22-18(27(16)23-17)13-4-3-7-20-9-13/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEFRUPADMAWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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